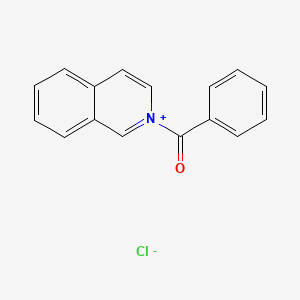

2-Benzoylisoquinolin-2-ium chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61206-56-2 |

|---|---|

Molecular Formula |

C16H12ClNO |

Molecular Weight |

269.72 g/mol |

IUPAC Name |

isoquinolin-2-ium-2-yl(phenyl)methanone;chloride |

InChI |

InChI=1S/C16H12NO.ClH/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17;/h1-12H;1H/q+1;/p-1 |

InChI Key |

CLCKJVYBKLIWMF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Benzoylisoquinolin 2 Ium Chloride

Electrophilic and Nucleophilic Character of Isoquinolinium Salts

N-acylisoquinolinium salts, such as 2-benzoylisoquinolin-2-ium chloride, are potent electrophiles. The quaternization of the isoquinoline (B145761) nitrogen by an acyl group, in this case, a benzoyl group, significantly decreases the electron density of the heterocyclic ring system. This heightened electrophilicity makes the C-1 carbon atom the primary site for reactions with a wide array of nucleophiles. nih.govarkat-usa.org

The general reactivity pattern involves the addition of a nucleophile to the C=N double bond of the isoquinolinium cation. This process leads to the formation of a 1,2-dihydroisoquinoline (B1215523) derivative. The stability of these adducts can vary, but the presence of an electron-withdrawing group like a carboxyl function adjacent to the imino bond has been shown to increase the stability of N-alkyl isoquinolinium salts, and by extension, N-acylisoquinolinium salts. nih.gov

While the isoquinolinium salt itself is electrophilic, the products of nucleophilic addition, the 1,2-dihydroisoquinolines, can exhibit nucleophilic character. For instance, the enamine-like character of certain dihydroisoquinolines can allow them to react with electrophiles.

Participation in Cycloaddition Reactions and Heterocycle Formation

N-acylisoquinolinium salts are valuable intermediates in the synthesis of various heterocyclic systems through cycloaddition reactions. These reactions leverage the electrophilic nature of the isoquinolinium ring. For instance, 1,3-dipolar cycloaddition reactions have been reported for Reissert compounds, which are closely related to this compound adducts. wikipedia.org

The formation of fused heterocycles is a common application. For example, vicinally functionalized pyridines, which share reactivity principles with isoquinolines, can be converted to bicyclic derivatives through intramolecular cyclization. nii.ac.jp Similarly, N-acylisoquinolinium salts can react with suitable dienes or other partners in cycloaddition reactions to construct more complex molecular architectures. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity pattern of N-acylisoquinolinium salts strongly suggests its potential as a precursor in such transformations. The cationic nature of these salts can also facilitate their participation in (2+1)-cycloaddition reactions with alkenes, showcasing their nitrenium-like character. nih.gov

Intramolecular Rearrangements and Eliminations (e.g., 1,2-Acyl Shifts)

While specific studies on 1,2-acyl shifts directly on this compound are not prevalent, the general mechanistic pathways established for Reissert compounds provide a strong basis for understanding such potential rearrangements. These rearrangements are often facilitated by the formation of cationic intermediates where the migration of the acyl group can occur to a more stable position.

Mechanistic Investigations of Formation and Transformation Pathways

The formation of this compound is a straightforward quaternization reaction between isoquinoline and benzoyl chloride. This reaction is the initial step of the classical Reissert reaction. wikipedia.org The mechanism involves the nucleophilic attack of the nitrogen atom of isoquinoline on the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the N-acylisoquinolinium salt.

The subsequent transformation of this salt is the core of the Reissert reaction. In the presence of a cyanide source, such as potassium cyanide, the cyanide ion acts as a nucleophile and attacks the C-1 position of the 2-benzoylisoquinolin-2-ium cation. This attack results in the formation of a 1-cyano-2-benzoyl-1,2-dihydroisoquinoline, commonly known as a Reissert compound. wikipedia.org

The mechanism of the Reissert reaction has been extensively studied. It is a powerful method for the functionalization of the isoquinoline ring, allowing for the introduction of a cyano group at the C-1 position, which can then be further transformed into other functional groups.

Reactivity with Diverse Organic Reagents (e.g., alkyl halides, carbonyl compounds, Michael acceptors)

The adducts formed from the reaction of this compound with nucleophiles, such as Reissert compounds, exhibit a rich and diverse reactivity profile. The presence of the acidic proton at C-1 in the Reissert compound allows for its deprotonation by a base to form a resonance-stabilized anion. This anion is a potent nucleophile and can react with a variety of electrophiles.

Table 1: Reactivity of Reissert Anions with Various Electrophiles

| Electrophile Class | Specific Example | Product Type |

| Alkyl halides | Benzyl bromide | 1-Alkyl-1-cyano-2-benzoyl-1,2-dihydroisoquinoline |

| Carbonyl compounds | Benzaldehyde (B42025) | Adduct which can rearrange to an ester |

| Michael acceptors | Acrylonitrile | Product of Michael addition |

The reaction with carbonyl compounds, such as aldehydes and ketones, can lead to the formation of intermediates that can be hydrolyzed to yield valuable products like 1-substituted isoquinolines. The reaction with Michael acceptors, such as α,β-unsaturated ketones or nitriles, proceeds via conjugate addition to afford more complex structures. wikipedia.org This versatility makes Reissert compounds derived from this compound valuable synthons in organic synthesis.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for delineating the carbon-hydrogen backbone of 2-Benzoylisoquinolin-2-ium chloride.

¹H NMR spectroscopy offers insights into the chemical environment and connectivity of protons. For this compound, the proton signals of the isoquinolinium ring are typically observed at downfield chemical shifts, a characteristic feature of such cationic aromatic systems. The protons of the benzoyl group also present distinct and predictable signals.

¹³C NMR spectroscopy provides complementary information regarding the carbon skeleton of the molecule. The spectrum displays a unique signal for each carbon atom in a different chemical environment, including the prominent signal for the carbonyl carbon of the benzoyl group and the signals corresponding to the carbons of the isoquinolinium core.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, thereby solidifying the structural assignment. COSY spectra reveal proton-proton couplings within the isoquinoline (B145761) and benzene (B151609) rings, while HSQC spectra correlate protons with their directly attached carbon atoms.

Mass Spectrometry (EI-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pathways of this compound.

Electron Ionization Mass Spectrometry (EI-MS) can be employed for analysis, although its high-energy nature may cause significant fragmentation. The resulting mass spectrum would display a molecular ion peak for the cationic part of the molecule, alongside fragment ions generated from the cleavage of bonds, such as the loss of the benzoyl moiety.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a gentler ionization method that is particularly effective for analyzing ionic compounds like this compound. The ESI-MS spectrum characteristically shows a strong peak corresponding to the intact 2-benzoylisoquinolin-2-ium cation. This method allows for a clear determination of the cation's molecular weight. High-resolution mass spectrometry (HRMS) can further deliver a highly precise mass measurement, which aids in confirming the elemental composition of the molecule.

Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The FT-IR spectrum exhibits absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key vibrational bands anticipated in the FT-IR spectrum are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1650-1700 | C=O Stretch | Benzoyl Carbonyl. |

| 1500-1600 | C=C and C=N Stretch | Aromatic Isoquinoline Ring |

| 3000-3100 | C-H Stretch | Aromatic Rings |

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally obtained percentages are then compared with the theoretically calculated values for the proposed empirical formula of this compound, which is C₁₆H₁₂ClNO. A close correlation between the experimental and calculated values serves as a fundamental validation of the compound's elemental makeup. The theoretical and experimental values for the elemental composition are presented below.

| Element | Theoretical Percentage | Experimental Percentage. |

| Carbon (C) | 71.25% | 71.22% |

| Hydrogen (H) | 4.48% | 4.51% |

| Nitrogen (N) | 5.19% | 5.17% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-benzoylisoquinolin-2-ium chloride, methods like Density Functional Theory (DFT) would be highly suitable for elucidating its electronic structure and predicting its reactivity. nih.gov

DFT calculations, using functionals such as B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the geometry of the 2-benzoylisoquinolin-2-ium cation. mdpi.com This process yields the lowest energy conformation of the ion. Once the optimized geometry is obtained, a variety of electronic properties can be calculated.

Key Predicted Electronic Properties:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The LUMO of the 2-benzoylisoquinolin-2-ium cation is expected to be localized on the isoquinolinium ring, particularly at the C1 position, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Electrostatic Potential (ESP) Mapping: An ESP map would visually represent the charge distribution on the molecule's surface. For the 2-benzoylisoquinolin-2-ium cation, a significant positive potential is anticipated around the nitrogen atom and the C1 carbon of the isoquinolinium ring, highlighting these as electrophilic centers.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. mdpi.com It would quantify the positive charge on the nitrogen atom and the delocalization of this charge throughout the aromatic system. This analysis can also reveal hyperconjugative interactions that contribute to the stability of the cation.

Reactivity Indices:

From the calculated electronic structure, various reactivity indices can be derived to predict how this compound will behave in chemical reactions. These indices are based on the conceptual framework of DFT.

| Reactivity Index | Predicted Significance for 2-Benzoylisoquinolin-2-ium Cation |

| Electrophilicity Index (ω) | Expected to be high, confirming the strong electrophilic nature of the cation, making it reactive towards nucleophiles. |

| Fukui Functions (f(r)) | Would identify the specific atoms most susceptible to nucleophilic attack (where f+(r) is largest) and electrophilic attack (where f-(r) is largest). The C1 position is predicted to be the primary site for nucleophilic attack. |

| Local Softness (s(r)) | Complements the Fukui functions in pinpointing the most reactive sites for interactions with soft and hard nucleophiles/electrophiles. |

These quantum chemical calculations provide a powerful predictive tool for understanding the fundamental electronic characteristics and reactivity of this compound, guiding synthetic applications and mechanistic investigations.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and the simulation of reaction pathways are essential for understanding the dynamics and mechanisms of chemical reactions involving this compound. nih.gov A prominent reaction of this class of compounds is the Reissert reaction, where the N-acylisoquinolinium salt reacts with a nucleophile.

Modeling the Reissert Reaction:

Computational modeling of the Reissert reaction involving this compound and a nucleophile (e.g., cyanide) would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (2-benzoylisoquinolin-2-ium cation and the nucleophile) and the expected product (a 1-substituted-2-benzoyl-1,2-dihydroisoquinoline) are optimized using a suitable level of theory, such as DFT.

Transition State (TS) Search: A search for the transition state structure connecting the reactants and products is performed. This involves locating a first-order saddle point on the potential energy surface. Various algorithms, such as the Berny optimization algorithm, are used for this purpose.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the TS is located, an IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and the products along the reaction pathway. mdpi.com

Hypothetical Reaction Energy Profile Data for the Reaction with Cyanide:

| Species | Relative Energy (kcal/mol) |

| 2-Benzoylisoquinolin-2-ium + CN⁻ | 0.0 |

| Transition State | +12.5 |

| 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline | -25.0 |

These simulations can provide detailed atomistic insights into the reaction mechanism, including the bond-forming and bond-breaking processes and the role of the solvent, which can be modeled implicitly (using a polarizable continuum model) or explicitly (by including solvent molecules in the calculation).

Conformational Analysis and Energetics of this compound

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and interaction with other molecules. The primary focus of a conformational analysis would be the rotation around the N-C bond connecting the isoquinolinium ring and the benzoyl group.

A relaxed potential energy surface (PES) scan would be performed by systematically rotating the dihedral angle of the benzoyl group relative to the plane of the isoquinolinium ring. For each rotational angle, the geometry of the rest of the molecule would be allowed to relax to its minimum energy. This would reveal the rotational energy barrier and identify the most stable conformer(s).

It is anticipated that the most stable conformation would involve a non-planar arrangement of the benzoyl group with respect to the isoquinolinium ring to minimize steric hindrance between the ortho hydrogens of the benzoyl group and the hydrogen at the C8 position of the isoquinolinium ring. However, a significant deviation from planarity would reduce the electronic conjugation between the two ring systems. Therefore, the final geometry is a balance of these opposing effects.

Hypothetical Relative Energies of Different Conformations:

| Dihedral Angle (Isoquinolinium-N-C=O) | Relative Energy (kcal/mol) | Notes |

| 0° | +5.2 | Eclipsed conformation, high steric strain |

| 45° | 0.0 | Likely the global minimum, balancing steric and electronic effects |

| 90° | +2.8 | Perpendicular conformation, reduced conjugation |

| 180° | +4.5 | Eclipsed conformation, high steric strain |

The results of such an analysis are crucial for understanding which conformation is most likely to be present in solution and to participate in chemical reactions. In studies of similar N-acyliminium ions, DFT calculations have been successfully used to determine the preferred conformations, which were then correlated with experimental outcomes of stereoselective reactions. beilstein-journals.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound. bohrium.com

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.netgithub.io The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating NMR shielding tensors. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of the predicted chemical shifts depends on several factors, including the choice of DFT functional, basis set, and the inclusion of solvent effects. researchgate.net By calculating the NMR spectra for different possible isomers or conformers, computational predictions can be invaluable in assigning the correct structure to a synthesized compound. researchgate.net

Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 155.8 | 154.2 |

| C3 | 148.2 | 147.5 |

| C4 | 125.6 | 124.9 |

| C=O | 168.5 | 167.3 |

Infrared (IR) Spectroscopy:

The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.gov These calculations yield a set of harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.

It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the benzoyl group and the various C=C and C=N stretching modes of the isoquinolinium ring.

UV-Vis Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic absorption spectra of molecules. By calculating the energies of the first few excited states, the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (which relate to the intensity of the absorption) can be predicted. This would allow for the assignment of the electronic transitions observed in the experimental UV-Vis spectrum of this compound.

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Heterocyclic Architectures

2-Benzoylisoquinolin-2-ium chloride is a key intermediate in the synthesis of complex heterocyclic architectures. Its formation, typically in situ from isoquinoline (B145761) and benzoyl chloride, generates a highly electrophilic isoquinolinium cation. This reactivity is harnessed in various cyclization reactions to build fused, spiro, and bridged heterocyclic systems. rsc.org The benzoyl group at the nitrogen atom activates the isoquinoline ring, making it susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.

One of the most prominent examples of its application is in the Reissert reaction. wikipedia.org In this reaction, isoquinoline is treated with benzoyl chloride and a cyanide source, like potassium cyanide, to form a 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, commonly known as a Reissert compound. wikipedia.org The formation of this product proceeds through the intermediacy of this compound. This Reissert compound can then undergo a variety of transformations to yield complex molecular scaffolds.

Recent research has expanded the scope of reactions involving isoquinolinium salts, including stereoselective strategies for the synthesis of diverse heterocyclic structures. rsc.org These methods often rely on the generation of isoquinolinium ylides or other reactive species from the parent salt, which then participate in cycloaddition or annulation reactions to afford polycyclic nitrogen-containing heterocycles. The versatility of these intermediates allows for the rapid construction of molecular complexity from simple starting materials. rsc.org

| Reaction Type | Intermediate | Resulting Heterocycle | Ref |

| Reissert Reaction | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile | Substituted isoquinolines, quinaldic acid analogues | wikipedia.org |

| Cycloaddition | Isoquinolinium ylides | Fused and bridged heterocycles | rsc.org |

| Annulation | In situ generated isoquinolinium salts | Polycyclic nitrogen heterocycles | rsc.org |

Utility in the Construction of Functionalized Isoquinoline Derivatives

The 2-Benzoylisoquinolin-2-ium cation is instrumental in the synthesis of a wide array of functionalized isoquinoline derivatives. The activation of the isoquinoline nucleus by the N-benzoyl group facilitates the addition of various nucleophiles, leading to the formation of 1,2-dihydroisoquinolines. nih.gov These dihydroisoquinoline intermediates can then be aromatized to yield substituted isoquinolines or can be further functionalized.

For instance, the reaction of N-acylisoquinolinium salts with organometallic reagents or other carbon nucleophiles allows for the introduction of alkyl, aryl, or other functional groups at the C-1 position of the isoquinoline ring. nih.gov This methodology provides a direct route to 1-substituted isoquinoline derivatives, which are common structural motifs in natural products and pharmaceuticals. wikipedia.org

Furthermore, transition-metal-catalyzed reactions have emerged as powerful tools for the functionalization of isoquinolines via the in-situ generation of isoquinolinium salts. organic-chemistry.orgscilit.com These methods enable C-H functionalization and cross-coupling reactions, leading to the synthesis of multi-substituted isoquinolines with high efficiency and regioselectivity. organic-chemistry.orgrsc.org The ability to introduce a variety of substituents onto the isoquinoline core makes this compound and related species invaluable in synthetic organic chemistry. rsc.orgrsc.org

Precursor for Dyes and Pigments

Isoquinoline and its derivatives are utilized in the manufacturing of dyes and paints. wikipedia.org The extended π-conjugated system of the isoquinoline ring system is a key feature for chromophores. The formation of this compound can be a step in the synthesis of certain types of dyes. The reaction of the isoquinolinium salt can lead to the formation of compounds with extended conjugation, which is a prerequisite for color.

Specifically, azo dyes can be synthesized using diazonium salts, and while the direct involvement of this compound in large-scale commercial dye production is not widely documented, the chemical principles are related. youtube.com The synthesis of novel fluorophores and near-IR dye precursors based on isoquinoline scaffolds has been an active area of research. researchgate.net For example, the synthesis of imidazo[5,1-a]isoquinoline (B3349720) derivatives, which can serve as precursors to near-IR dyes, may involve the activation of the isoquinoline ring through N-acylation. researchgate.net The resulting isoquinolinium salts can then undergo further reactions to build the final dye structure. nih.gov

Building Block in Materials Chemistry Research

The intrinsic photophysical properties of isoquinolinium salts with polyaromatic structures make them interesting building blocks for materials chemistry. nih.gov These properties, including fluorescence emission maxima, fluorescence lifetime, and quantum yield, are being explored for applications in various materials. nih.gov The synthesis of versatile fluorescent isoquinolinium salts can be achieved through various methods, including the alkylation or acylation of isoquinoline. nih.gov

These fluorescent isoquinolinium salts have potential applications in the development of sensors, bioimaging agents, and other advanced materials. nih.gov The ability to tune the photophysical properties by modifying the substituents on the isoquinoline ring or the N-acyl group makes them attractive targets for materials scientists. Research in this area is focused on synthesizing new isoquinolinium-based materials and characterizing their properties for potential use in optoelectronics and other high-tech applications. nih.gov

Applications in Fine Chemical Synthesis (e.g., agrochemicals, flavors, perfumes)

While direct large-scale application of this compound in the production of agrochemicals, flavors, or perfumes is not extensively documented, the isoquinoline scaffold itself is present in many bioactive compounds and fine chemicals. wikipedia.org The methodologies developed for the synthesis of functionalized isoquinolines using intermediates like this compound can be applied to the preparation of these high-value products.

In the field of agrochemicals, for example, some insecticides and fungicides contain the isoquinoline moiety. wikipedia.org The development of new and more effective pesticides is an ongoing effort, and the synthesis of novel isoquinoline derivatives is a part of this research. rsc.orgresearchgate.net The chemistry of isoquinolinium salts provides a platform for creating libraries of compounds that can be screened for biological activity. rsc.org

The search for new flavors and perfumes often involves the synthesis of complex organic molecules. While less common than in pharmaceuticals or agrochemicals, the isoquinoline structure could potentially be incorporated into novel fragrance compounds. The synthetic routes enabled by this compound offer a means to explore new chemical space in this area.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-Benzoylisoquinolin-2-ium chloride involves the reaction of isoquinoline (B145761) with benzoyl chloride. While effective, this method can be enhanced through the lens of green chemistry and process optimization. Future research is expected to target the development of catalytic and more atom-economical approaches.

Key areas of focus will likely include:

Catalytic Acylation: Investigating the use of catalysts to facilitate the N-acylation of isoquinoline, potentially with less reactive benzoylating agents than benzoyl chloride. This could involve screening various Lewis or organocatalysts to improve efficiency and reduce the formation of stoichiometric byproducts.

Alternative Benzoylating Agents: Exploring the use of more benign and readily available benzoyl sources. This could include benzoic acid derivatives activated in situ, minimizing the use of corrosive acid chlorides.

Solvent-Free or Green Solvent Conditions: Moving away from traditional chlorinated solvents towards more environmentally friendly options like ionic liquids, deep eutectic solvents, or even solvent-free reaction conditions. This aligns with the growing demand for sustainable chemical processes.

Exploration of Unconventional Reactivity Profiles

Beyond its established role in the Reissert-Henze reaction, where a nucleophile adds to the C1 position, the reactivity of this compound is ripe for further exploration. The isoquinolinium core, activated by the N-benzoyl group, presents multiple sites for potential chemical transformations.

Future research could unveil novel reactivity in the following areas:

**Cycl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.